molecular formula C15H13N B15217661 2,3-Dimethylacridine CAS No. 97340-75-5

2,3-Dimethylacridine

Cat. No.: B15217661
CAS No.: 97340-75-5
M. Wt: 207.27 g/mol
InChI Key: SXDNOAAXSQORHZ-UHFFFAOYSA-N
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Description

2,3-Dimethylacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including pharmacology, material science, and organic electronics.

Preparation Methods

The synthesis of 2,3-Dimethylacridine typically involves the Ullmann-Goldberg method, which combines 2-chlorobenzoic acid with aniline or an aniline derivative. This reaction yields units similar to 2-(phenylamino)benzoic acid . Another method involves the copper-based salt, Cu(OTf)2, which promotes tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft reactions . These methods provide high-to-moderate yields of acridine derivatives.

Chemical Reactions Analysis

2,3-Dimethylacridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while reduction can produce dihydroacridine compounds.

Scientific Research Applications

2,3-Dimethylacridine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,3-Dimethylacridine involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it can prevent the proliferation of cancer cells. Additionally, the compound can interact with various enzymes and proteins involved in DNA repair and replication .

Comparison with Similar Compounds

2,3-Dimethylacridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2,3-dimethylacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-10-7-13-9-12-5-3-4-6-14(12)16-15(13)8-11(10)2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDNOAAXSQORHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3N=C2C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20913966
Record name 2,3-Dimethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97340-75-5
Record name 2,3-Dimethylacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097340755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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